molecular formula C7HCl4NS B12878851 2,3,5,6-Tetrachloro-4-mercaptobenzonitrile

2,3,5,6-Tetrachloro-4-mercaptobenzonitrile

Cat. No.: B12878851
M. Wt: 273.0 g/mol
InChI Key: WIMSRYVPKFIZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrachloro-4-mercaptobenzonitrile is an organic compound with the molecular formula C₇HCl₄NS and a molecular weight of 272.97 g/mol . This compound is characterized by the presence of four chlorine atoms, a mercapto group (-SH), and a nitrile group (-CN) attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachloro-4-mercaptobenzonitrile typically involves the chlorination of benzonitrile derivatives. One common method includes the chlorination of 4-mercaptobenzonitrile using chlorine gas in the presence of a catalyst such as iodine or ferric chloride . The reaction is carried out in a solvent like carbon tetrachloride at temperatures ranging from 50°C to 55°C . The yield of the product can be optimized by controlling the reaction conditions and the amount of chlorine gas used.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, industrial production methods may incorporate purification steps such as recrystallization or distillation to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloro-4-mercaptobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-4-mercaptobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the nitrile group can interact with nucleophilic sites in biological molecules, affecting their function . These interactions can result in various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrachloro-4-mercaptobenzonitrile is unique due to the presence of both a mercapto group and a nitrile group on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7HCl4NS

Molecular Weight

273.0 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-sulfanylbenzonitrile

InChI

InChI=1S/C7HCl4NS/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h13H

InChI Key

WIMSRYVPKFIZPM-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)S)Cl)Cl

Origin of Product

United States

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